molecular formula C18H16O9 B103512 Isomarticin CAS No. 19196-46-4

Isomarticin

Cat. No. B103512
CAS RN: 19196-46-4
M. Wt: 376.3 g/mol
InChI Key: HNMWDXUKPJZOQD-XPBDJYBLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isomarticin is a natural compound that belongs to the class of sesquiterpenoids. It is a secondary metabolite that is produced by various plants and microorganisms. Isomarticin has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. Due to its potential therapeutic applications, there has been a growing interest in the synthesis, mechanism of action, and physiological effects of isomarticin.

Scientific Research Applications

Activation in Plant Pathogens

Isomarticin is identified as a naphthazarin toxin produced by Fusarium solani, a pathogen affecting citrus, peas, and tomatoes. It can be reductively activated by dithiols such as dihydrolipoic acid (reduced thioctic acid) or dithiothreitol. This activation leads to the production of superoxide, hydrogen peroxide, and a strong oxidant similar to the OH-radical-type oxidant. Such activation and resulting oxidative stress are key in understanding the pathogenic effects of Fusarium solani on various plants (Heiser et al., 1998).

Immunoassay Development

An immunoassay was developed for detecting naphthazarin toxins, including isomarticin, produced by Fusarium solani. This assay had a detection limit of 2 ng/ml for isomarticin, enabling specific detection of these toxins in affected plants. This tool is crucial for rapid and accurate identification of naphthazarin toxins in agricultural contexts (Phelps et al., 1990).

Role in Citrus Blight

Isomarticin, produced by Fusarium solani, has been linked to citrus blight. Higher concentrations of naphthazarin toxins, including isomarticin, were detected in citrus trees with blight symptoms compared to symptomless trees. Exposure to isomarticin in hydroponic culture led to growth inhibition and zinc accumulation in citrus seedlings, indicating a possible role of isomarticin in citrus blight symptoms (V. Rensburg et al., 2001).

Cytological Effects on Citrus Seedlings

Isomarticin, when applied to rough lemon (Citrus jambhiri) seedlings, caused significant cytological effects. These include cell necrosis, plasmolysis, collapse of phloem, and disruptions in cellular organization, particularly in chloroplast and tonoplast membranes. This study highlights the impact of isomarticin at a cellular level, affecting organellar membranes, and contributing to the understanding of its phytotoxic effects (Achor et al., 1993).

properties

CAS RN

19196-46-4

Product Name

Isomarticin

Molecular Formula

C18H16O9

Molecular Weight

376.3 g/mol

IUPAC Name

(15R)-3,10-dihydroxy-7-methoxy-13-methyl-5,8-dioxo-14,17-dioxatetracyclo[11.3.1.02,11.04,9]heptadeca-2(11),3,6,9-tetraene-15-carboxylic acid

InChI

InChI=1S/C18H16O9/c1-18-5-6-11(8(26-18)4-10(27-18)17(23)24)16(22)12-7(19)3-9(25-2)15(21)13(12)14(6)20/h3,8,10,20,22H,4-5H2,1-2H3,(H,23,24)/t8?,10-,18?/m1/s1

InChI Key

HNMWDXUKPJZOQD-XPBDJYBLSA-N

Isomeric SMILES

CC12CC3=C(C(O1)C[C@@H](O2)C(=O)O)C(=C4C(=O)C=C(C(=O)C4=C3O)OC)O

SMILES

CC12CC3=C(C(O1)CC(O2)C(=O)O)C(=C4C(=O)C=C(C(=O)C4=C3O)OC)O

Canonical SMILES

CC12CC3=C(C(O1)CC(O2)C(=O)O)C(=C4C(=O)C=C(C(=O)C4=C3O)OC)O

synonyms

Isomarticin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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